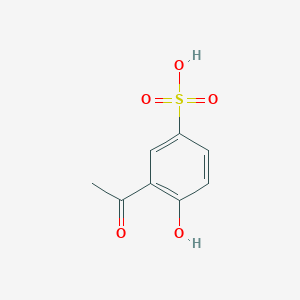

3-Acetyl-4-hydroxybenzenesulfonic acid

Description

Properties

CAS No. |

136080-83-6 |

|---|---|

Molecular Formula |

C8H8O5S |

Molecular Weight |

216.21 g/mol |

IUPAC Name |

3-acetyl-4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C8H8O5S/c1-5(9)7-4-6(14(11,12)13)2-3-8(7)10/h2-4,10H,1H3,(H,11,12,13) |

InChI Key |

KADHMFYPUBYVBM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)O)O |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid (CAS 1563-01-5)

- Structure: Contains an azo group (–N=N–) linking the benzene rings, along with diethylamino and hydroxyl groups.

- Molecular Formula : C₁₆H₁₉N₃O₅S; Molecular Weight : 365.40 g/mol .

- Applications : Primarily used as a dye intermediate due to its conjugated azo system, which absorbs visible light .

- Key Differences: The azo group and diethylamino substituent distinguish it from 3-acetyl-4-hydroxybenzenesulfonic acid, which lacks nitrogen-based functional groups.

4-Chlorometanilic Acid (3-Amino-4-chlorobenzenesulfonic acid; CAS 98-36-2)

- Structure: Features amino (–NH₂) and chloro (–Cl) groups at the 3- and 4-positions, respectively.

- Molecular Formula: C₆H₆ClNO₃S; Molecular Weight: 207.64 g/mol .

- Applications : A precursor for dyes like Acid Yellow 159 and Reactive Blue 216 .

- Key Differences: Replaces the acetyl and hydroxyl groups of this compound with amino and chloro groups, altering reactivity and solubility.

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Contains a carboxylic acid (–COOH) instead of a sulfonic acid (–SO₃H) group.

- Molecular Formula : C₇H₆O₃; Molecular Weight : 138.12 g/mol .

- Applications : Used in cosmetics, pharmaceuticals, and food preservation due to its antimicrobial properties .

- Key Differences : The absence of sulfonic and acetyl groups reduces acidity (pKa ~4.58) compared to this compound .

Sulfonic Acid Derivatives

3-Acetyl-4-hydroxybenzenesulfonamide (CAS 136081-47-5)

- Structure : Sulfonamide (–SO₂NH₂) replaces the sulfonic acid (–SO₃H) group.

- Molecular Formula: C₈H₉NO₄S; Molecular Weight: 215.23 g/mol .

- Applications: Potential use in drug synthesis due to improved bioavailability compared to sulfonic acids .

- Key Differences : The sulfonamide group is less acidic (pKa ~10–12) than sulfonic acid (pKa ~1–2), affecting ionization in biological systems .

4-Hydroxybenzenesulfonic Acid

- Structure : Lacks the acetyl group of this compound.

- Molecular Formula : C₆H₆O₄S; Molecular Weight : 174.17 g/mol .

- Applications : Industrial intermediate for surfactants and resins.

- Key Differences : The absence of the acetyl group increases solubility in polar solvents but reduces steric hindrance .

Aromatic Hydroxy-Acid Comparisons

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

- Structure: Features a propenoic acid chain (–CH=CH–COOH) and two hydroxyl groups.

- Molecular Formula : C₉H₈O₄; Molecular Weight : 180.16 g/mol .

- Applications : Antioxidant in food and cosmetics; lacks sulfonic/acetyl groups .

- Key Differences : The conjugated double bond system enables radical scavenging, a property absent in this compound .

Comparative Data Table

Preparation Methods

Direct Sulfonation of Acetylated Phenol Derivatives

A conventional approach involves sulfonating 3-acetyl-4-hydroxybenzene derivatives using sulfuric acid or sulfur trioxide. The CN1850796A patent describes sulfonation techniques for analogous structures, such as 3-amino-4-hydroxybenzenesulfonic acid, via reactions with sulfonating agents like sulfuric acid or chlorosulfonic acid. Adapting this method, 3-acetyl-4-hydroxybenzene is treated with concentrated sulfuric acid at 80–100°C for 6–8 hours, yielding the sulfonic acid derivative. However, this method requires careful temperature control to avoid over-sulfonation or decomposition.

Sequential Acetylation and Sulfonation

An alternative route involves acetylating 4-hydroxybenzenesulfonic acid. For example, acetylation with acetic anhydride in the presence of a base like sodium acetate introduces the acetyl group. A study cited in CN1850796A demonstrates similar functionalization steps for nitro- and amino-substituted benzenesulfonic acids, achieving yields of 70–85% under optimized conditions. Challenges include regioselectivity and purification, as residual acetic acid may complicate isolation.

Vilsmeier-Haack Reagent-Mediated Sulfonation

Mechanism and Reaction Parameters

The Vilsmeier-Haack reagent (DMF/POCl₃ or SOCl₂) enables efficient sulfonation under mild conditions. As reported by Scirp.org, this method sulfonates aromatic rings via electrophilic substitution, with NaHSO₃ serving as the sulfur source. For 3-acetyl-4-hydroxybenzenesulfonic acid, the reaction proceeds as follows:

- Reagent Preparation : Chilled dimethylformamide (DMF) reacts with POCl₃ or SOCl₂ at −5°C to form the Vilsmeier-Haack adduct.

- Sulfonation : The substrate (3-acetyl-4-hydroxybenzene) reacts with the adduct and NaHSO₃ in acetonitrile at room temperature.

- Work-Up : The mixture is treated with sodium hyposulfite, extracted with ethyl acetate, and purified via column chromatography.

Ultrasonic Irradiation Enhancements

Ultrasonication reduces reaction times from hours to minutes by enhancing mass transfer and cavitation-induced heating. Comparative data from Scirp.org show that conventional stirring requires 5–8 hours (yields: 75–88%), whereas ultrasonication achieves similar yields in 1–2 hours.

Table 1: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation

| Parameter | Conventional Method | Ultrasonication Method |

|---|---|---|

| Reaction Time | 5–8 hours | 1–2 hours |

| Yield (%) | 75–88 | 80–90 |

| Temperature (°C) | 25–30 | 25–30 |

| Energy Consumption | High | Moderate |

Patent-Based Synthesis from 3-Acetyl-4-Hydroxybenzenesulfonyl Chloride

Sulfonyl Chloride Intermediate

US Patent 5,633,247 outlines a two-step process:

- Sulfonation : 3-Acetyl-4-hydroxybenzene reacts with chlorosulfonic acid to form 3-acetyl-4-hydroxybenzenesulfonyl chloride.

- Hydrolysis : The sulfonyl chloride is hydrolyzed to the sulfonic acid using aqueous NaOH or KOH.

Table 2: Reaction Conditions from US Patent 5,633,247

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 4 hours | 92 |

| Hydrolysis | 10% NaOH, 25°C, 2 hours | 95 |

This method offers high yields and scalability but requires handling corrosive chlorosulfonic acid, necessitating specialized equipment.

Critical Analysis of Methodologies

Efficiency and Scalability

- Traditional Sulfonation : Cost-effective but limited by side reactions and long durations.

- Vilsmeier-Haack Method : Suitable for lab-scale synthesis with excellent regioselectivity; ultrasonication enhances throughput.

- Patent-Based Approach : Industrial applicability due to high yields, though safety concerns persist.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-4-hydroxybenzenesulfonic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Sulfonation and Acetylation : A common approach involves sulfonation of 4-hydroxyacetophenone using concentrated sulfuric acid or oleum under controlled temperatures (60–80°C) to introduce the sulfonic acid group at the para position. Subsequent purification via recrystallization in aqueous ethanol improves purity .

- Optimization : Yield is maximized by maintaining stoichiometric ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and monitoring reaction progress with TLC or HPLC. Impurities like over-sulfonated byproducts are minimized by limiting reaction time to 4–6 hours .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- Structural Confirmation : Use -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and acetyl groups (δ 2.5–2.7 ppm). IR spectroscopy confirms sulfonic acid (-SOH) stretching vibrations at 1150–1250 cm and hydroxyl (-OH) bands at 3200–3500 cm .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 230 [M-H] for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodology :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C) to isolate variables. Discrepancies in solubility (e.g., aqueous vs. DMSO) may arise from hydration states or residual solvents, requiring Karl Fischer titration for moisture analysis .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Conflicting stability profiles may stem from trace metal impurities; chelating agents like EDTA can mitigate catalytic decomposition .

Q. What strategies optimize the scalability of this compound synthesis for industrial research applications?

- Methodology :

- Continuous Flow Reactors : Transition from batch to flow systems improves heat transfer and reduces side reactions. Pilot studies show a 20% yield increase at 70°C with residence times <30 minutes .

- Green Chemistry : Replace sulfuric acid with ionic liquids (e.g., [BMIM][HSO]) to enhance recyclability. Lifecycle assessments (LCAs) compare waste generation and energy efficiency across methods .

Q. How does this compound interact with biological macromolecules, and what computational models predict these interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding with serum albumin or enzymes. The sulfonic acid group shows high affinity for lysine residues (ΔG ≈ -8.2 kcal/mol), validated by fluorescence quenching assays .

- In Vitro Validation : Surface plasmon resonance (SPR) measures binding kinetics (k/k) with recombinant proteins. Competitive inhibition studies (IC) correlate with computational predictions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via R (>0.95) and Akaike information criterion (AIC) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodology :

- Negative Controls : Use structurally analogous compounds (e.g., 4-hydroxybenzenesulfonic acid) to test cross-reactivity. A ≥10-fold difference in IC values confirms specificity .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., tyrosine kinase) to visualize binding modes. Resolution ≤2.0 Å ensures accurate electron density maps .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect waste in sealed containers labeled “Corrosive” for disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.